2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the isobutyryl group is introduced to the cyclopentanone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for method development and validation.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a model compound in pharmacokinetic and pharmacodynamic studies.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can affect cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one: The parent compound.
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-ol: A reduced form of the parent compound.
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-carboxylic acid: An oxidized form of the parent compound.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a ketone and an isobutyryl group. These functional groups confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,2-dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)9(12)8-5-6-11(3,4)10(8)13/h7-8H,5-6H2,1-4H3 |
InChI Key |
VBEUGCKLLKLFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCC(C1=O)(C)C |
Origin of Product |
United States |
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